Benzo[a]pyrene-3,6-diol
Overview
Description
Benzo[a]pyrene-3,6-diol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene and is known to interact with DNA, leading to mutations and potentially cancerous growths .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-3,6-diol typically involves the hydroxylation of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another approach involves the use of Birch conditions with lithium reductant . These methods require careful purification of the starting materials to ensure the success of the reaction.
Industrial Production Methods
Industrial production of benzo(a)pyrene-3,6-diol is less common due to its carcinogenic nature. it can be produced on a small scale for research purposes using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Benzo[a]pyrene-3,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, and substituted pyrenes .
Scientific Research Applications
Benzo[a]pyrene-3,6-diol is primarily used in scientific research to study the mechanisms of carcinogenesis and DNA damage. It serves as a model compound to understand how PAHs interact with biological systems and induce mutations . Additionally, it is used in environmental studies to assess the impact of PAHs on human health and the environment .
Mechanism of Action
The mechanism of action of benzo(a)pyrene-3,6-diol involves its metabolic activation to reactive intermediates that form adducts with DNA. These adducts can cause mutations by interfering with DNA replication and repair processes . The primary molecular targets are guanine bases in the DNA, leading to the formation of DNA adducts . The pathways involved include the activation of cytochrome P450 enzymes and the formation of diol epoxides .
Comparison with Similar Compounds
Benzo[a]pyrene-3,6-diol is similar to other PAH derivatives such as:
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
What sets benzo(a)pyrene-3,6-diol apart is its specific hydroxylation pattern, which influences its reactivity and interaction with DNA. This unique structure makes it a valuable compound for studying the specific effects of PAH derivatives on biological systems .
Properties
IUPAC Name |
benzo[a]pyrene-3,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYTULBCYDHGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C(C=CC(=C54)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212496 | |
Record name | Benzo(a)pyrene-3,6-quinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63148-10-7 | |
Record name | Benzo(a)pyrene-3,6-quinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-3,6-quinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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